Trandolapril D5 is a deuterated form of the pharmaceutical compound trandolapril, which is classified as an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized in the treatment of hypertension and heart failure, demonstrating significant efficacy in lowering blood pressure and providing renal protection. Trandolapril D5 serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling, allowing for precise tracking of the compound's behavior in biological systems.
Trandolapril D5 is synthesized from trandolapril, which was first disclosed in patent US4933361. The classification of trandolapril D5 falls under the category of antihypertensive agents, specifically ACE inhibitors. These agents work by inhibiting the activity of the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure.
The synthesis of trandolapril D5 involves several key steps:
Trandolapril D5 participates in several chemical reactions that are important for its synthesis and functionality:
Trandolapril exerts its antihypertensive effects primarily through inhibition of the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, trandolapril leads to:
The active metabolite of trandolapril, trandolaprilat, is significantly more potent as an ACE inhibitor than trandolapril itself, contributing to its therapeutic effects .
Trandolapril D5 exhibits several notable physical and chemical properties:
Relevant analytical data includes:
Trandolapril D5 has several important applications in scientific research:
Trandolapril D5 (C₂₂H₂₅D₅N₂O₅; MW: 407.51 g/mol) is a precision-deuterated isotopologue of the angiotensin-converting enzyme (ACE) inhibitor trandolapril. Its IUPAC name is (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, reflecting three key stereochemical features: (1) the (2S) configuration at the alanine-like moiety, (2) the (2S) stereochemistry of the carboxyalkyl segment, and (3) the (3aR,7aS) ring fusion in the octahydroindole core [1] [5] [7]. The structure retains the core pharmacophore of trandolapril—a dicarboxylate zinc-binding motif—while incorporating deuterium at five specific sites.
Table 1: Structural Identifiers of Trandolapril D5
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₅D₅N₂O₅ |
Molecular Weight | 407.51 g/mol |
CAS Registry Number | 1356847-98-7 [5] / 1356841-27-4 (Trandolaprilate-D5) [7] |
IUPAC Name | (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]octahydroindole-2-carboxylic acid |
Key Stereocenters | (2S), (2S), (3aR,7aS) |
Deuterium atoms are exclusively incorporated at the ortho (2,6), meta (3,5), and para (4) positions of the phenyl ring within the carboxyalkyl side chain, yielding a pentadeuterated phenyl group (C₆D₅-). This regiospecific labeling avoids deuterium scrambling and minimizes isotopic impurities (<1%) [1] [4] [5]. The synthesis leverages deuterated benzyl bromide or deuterated phenylalanine derivatives as precursors, enabling high isotopic purity (>98%) through Pd-catalyzed hydrogen-deuterium exchange or stepwise reduction of deuterated pyridine intermediates [3] [4]. Industrial-scale production employs continuous-flow reactors to optimize deuterium incorporation efficiency, contrasting with non-selective late-stage deuteration methods that yield complex isotopomer mixtures [3]. The deuterium positions are confirmed via molecular rotational resonance (MRR) spectroscopy, which detects minute variations in moments of inertia to distinguish isotopomers [3].
Trandolapril D5 exhibits near-identical geometric and electronic properties to non-deuterated trandolapril (C₂₄H₃₄N₂O₅; MW: 430.54 g/mol) but diverges in key biochemical and analytical attributes:
Table 2: Comparative Properties of Trandolapril and Trandolapril D5
Property | Non-Deuterated Trandolapril | Trandolapril D5 |
---|---|---|
Molecular Formula | C₂₄H₃₄N₂O₅ | C₂₂H₂₅D₅N₂O₅ (C₂₄H₂₉D₅N₂O₅ equivalent) |
Molecular Weight | 430.54 g/mol | 407.51 g/mol (Δ = -5 Da vs. C₂₄H₂₉D₅N₂O₅) [4] |
Metabolic Stability | Hepatic hydrolysis to trandolaprilat (t₁/₂: 6–10 hrs) | ↑ Plasma half-life (t₁/₂ ↑ 1.5–2×) due to slowed CYP450 oxidation [3] |
Primary Use | Antihypertensive prodrug | Internal standard for LC-MS/MS quantification [5] [7] |
Synthetic Complexity | Direct peptide coupling | Requires deuterated phenyl precursors [3] [4] |
The deuterium substitution induces a kinetic isotope effect (KIE ≈ 6–10), which reduces the rate of cytochrome P450-mediated oxidation at the phenyl ring. This attenuates first-pass metabolism without altering ACE-binding affinity [3] [4]. Analytically, the 5 Da mass shift enables unambiguous differentiation via mass spectrometry, making Trandolapril D5 ideal for tracing non-deuterated drug distribution and clearance in biological matrices [5] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3